Superior Oral In Vivo Potency of (S)-Bepafant vs. Apafant (WEB-2086)
In a direct head-to-head comparison, oral administration of Bepafant (WEB-2170) was found to be 5 to 40 times more potent than the closely related analog Apafant (WEB-2086) in antagonizing exogenous PAF-induced physiological alterations, with the magnitude of difference depending on the specific species and parameter measured [1]. This in vivo potency advantage is particularly pronounced in mice and rats, where oral Bepafant is described as 'by far superior' [1].
| Evidence Dimension | In Vivo Oral Potency |
|---|---|
| Target Compound Data | 5- to 40-fold more potent |
| Comparator Or Baseline | WEB-2086 (Apafant) at equivalent doses |
| Quantified Difference | 5-40x higher in vivo potency for Bepafant |
| Conditions | Oral administration in multiple species (mice, rats, guinea pigs) assessing PAF-induced hypotension, bronchoconstriction, and mortality |
Why This Matters
This demonstrates that (S)-Bepafant offers significantly greater in vivo efficacy per oral dose compared to a primary structural analog, potentially reducing the required compound quantity for animal studies and improving experimental outcomes.
- [1] Heuer HO, Casals-Stenzel J, Muacevic G, Weber KH. Pharmacologic activity of bepafant (WEB 2170), a new and selective hetrazepinoic antagonist of platelet activating factor. J Pharmacol Exp Ther. 1990 Dec;255(3):962-8. PMID: 2262914. View Source
